molecular formula C8H16ClNO2 B6221649 methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride CAS No. 2758000-96-1

methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride

Cat. No. B6221649
CAS RN: 2758000-96-1
M. Wt: 193.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride (MECC-HCl) is an organic compound that has been studied for its applications in a variety of scientific research areas. It is an amino acid derivative that has been found to be useful in many biochemical and physiological experiments. MECC-HCl has been used as a reagent in the synthesis of various compounds, and its mechanism of action has been studied to understand its effects on organisms.

Scientific Research Applications

Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride has been studied for its applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of various compounds, including peptides and proteins. It has also been used as a tool to study the effects of amino acid analogues on the structure and function of proteins. In addition, methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride has been used in the study of enzyme kinetics and the mechanism of action of enzymes.

Mechanism of Action

The mechanism of action of methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride has been studied to understand its effects on organisms. methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is thought to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. This inhibition of enzyme activity can lead to changes in the biochemical and physiological processes of the organism.
Biochemical and Physiological Effects
methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride has been found to have a variety of biochemical and physiological effects on organisms. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, leading to changes in the levels of proteins in the cell. In addition, methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride has been found to affect the metabolism of carbohydrates, resulting in changes in the levels of glucose in the blood. It has also been found to affect the expression of genes, leading to changes in the expression of proteins. Finally, methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride has been found to affect the activity of hormones, leading to changes in the levels of hormones in the body.

Advantages and Limitations for Lab Experiments

Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is a non-toxic compound that is easy to synthesize and is stable in aqueous solutions. In addition, methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride can be used in a variety of biochemical and physiological experiments to study the effects of amino acid analogues on the structure and function of proteins. However, there are some limitations to using methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride in laboratory experiments. It is difficult to obtain in large quantities and it is not soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride. One potential direction is to further study the mechanism of action of methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride and its effects on proteins and enzymes. Another potential direction is to study the effects of methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride on gene expression and the regulation of metabolic processes. Finally, further studies could be done to investigate the potential therapeutic applications of methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride and its effects on diseases and disorders.

Synthesis Methods

Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is synthesized by the reaction of methyl cyclobutane-1-carboxylate with an excess of 2-aminoethanol in the presence of hydrochloric acid. The reaction is carried out in an aqueous medium and the product is isolated by filtration. The yield of the product is typically high and the purity of the product can be increased by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride involves the reaction of cyclobutanone with ethyl chloroacetate to form ethyl 2-oxocyclobutane-1-carboxylate. This intermediate is then reacted with ethylenediamine to form methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Cyclobutanone", "Ethyl chloroacetate", "Ethylenediamine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-oxocyclobutane-1-carboxylate.", "Step 2: Ethyl 2-oxocyclobutane-1-carboxylate is then reacted with ethylenediamine in methanol to form methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate.", "Step 3: Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate is then reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2758000-96-1

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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